molecular formula C8H10N2 B1426445 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine CAS No. 1314975-31-9

2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine

Cat. No.: B1426445
CAS No.: 1314975-31-9
M. Wt: 134.18 g/mol
InChI Key: IOFSTFQOYBBFHU-UHFFFAOYSA-N
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Description

2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine (CAS 1314975-31-9) is a chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. This compound belongs to the pyrrolopyridine family, known as azaisoindoles, which are privileged structures in pharmaceutical development due to their similarity to important biological molecules . The rigid pyrrolo[3,2-c]pyridine core serves as a key structural component in designing potent bioactive molecules. Recent studies highlight derivatives of this scaffold as promising colchicine-binding site inhibitors (CBSIs), which effectively disrupt tubulin polymerization and microtubule dynamics . This mechanism is a validated strategy in cancer therapy, leading to the arrest of the cell cycle in the G2/M phase and the induction of apoptosis in cancer cell lines . Researchers can utilize this compound as a versatile building block to develop novel therapeutic agents, particularly for targeting a range of cancers. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-6-4-7-5-9-3-2-8(7)10-6/h2-3,5-6,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFSTFQOYBBFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of solid alumina and room temperature for cross-coupling reactions, followed by intramolecular cyclization catalyzed by bases like cesium carbonate in dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, ensuring high yield and purity. The use of continuous flow reactors and optimization of reaction conditions are common strategies in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl groups .

Scientific Research Applications

Medicinal Chemistry

2-Methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine has shown potential in various therapeutic areas:

  • Cancer Treatment: It acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines such as HeLa and MCF-7 with IC50 values ranging from 0.12 to 0.21 μM .
  • MPS1 Inhibition: The compound has been explored as a selective inhibitor of MPS1 kinase, crucial for cell cycle regulation. It stabilizes an inactive conformation of MPS1 and exhibits favorable pharmacokinetic properties .
Application Target IC50 Value Remarks
Cancer TreatmentFGFRs0.12 - 0.21 μMInduces apoptosis in cancer cell lines
MPS1 InhibitionMPS1 kinase0.025 μMSelective inhibition with good stability

Research indicates that this compound interacts with multiple biochemical pathways:

  • Signal Transduction: It affects pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt, which are critical for cellular signaling and growth .
  • Antidiabetic Properties: Some derivatives have demonstrated the ability to enhance insulin sensitivity, indicating potential for diabetes management .

Material Science

In addition to its biological applications, 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine is being investigated for its utility in developing new materials. Its unique structure allows it to participate in various chemical reactions that can lead to innovative material properties.

Case Study 1: Antitumor Activity

A study focused on synthesizing a series of pyrrolo[3,2-c]pyridine derivatives revealed significant antitumor activity against human colon cancer cell lines. The most potent derivative exhibited an IC50 value of 0.12 μM and disrupted microtubule dynamics at low concentrations .

Case Study 2: Insulin Sensitivity Enhancement

Research on the effects of pyrrolo[3,4-c]pyridine derivatives showed that specific substitutions could lead to increased insulin sensitivity in adipocytes by up to 37.4%, suggesting potential applications in treating metabolic disorders like diabetes .

Mechanism of Action

The mechanism of action of 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes or receptors, thereby modulating signal transduction pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Substituent Differences in Pyrrolo[3,2-c]pyridine Derivatives

Compound Name Substituents CAS Number Molecular Weight Key References
2-Methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine Methyl at position 2 257937-10-3* 234.29 (tert-butyl protected)
6-Chloro-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one Cl at position 6; dimethyl at 3 1403899-43-3 N/A
7-Chloro-1H-pyrrolo[3,2-c]pyridine Cl at position 7 1260771-44-5 152.58
5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine CF₃ at position 5 2091118-71-5 188.15

Notes:

  • Positional Isomerism : Derivatives like 7-chloro-1H-pyrrolo[3,2-c]pyridine and 5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine highlight the impact of substituent placement on electronic properties. The [3,2-b] vs. [3,2-c] fusion alters ring conjugation and steric interactions.
  • Functional Groups : Carboxylic acid derivatives (e.g., 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) exhibit enhanced hydrogen-bonding capacity, making them suitable for enzyme inhibition studies .

Key Observations :

  • Protection Strategies : The tert-butyl carbamate group in 2-methyl derivatives enhances stability during synthesis .
  • Halogenation : Chloro substituents are introduced via electrophilic substitution or using chloroacetaldehyde .

Insights :

  • While 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine itself lacks reported IC₅₀ values, its structural analogues show promise in targeting enzymes like MAO-B and microbial pathogens .
  • The compound’s role as a nitrile reductase substrate underscores its utility in biocatalytic applications .

Physicochemical Properties

Table 4: Physical Properties Comparison

Compound Molecular Formula Molecular Weight Solubility (Predicted)
2-Methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine C₈H₁₀N₂ 134.18 Moderate in DMSO
7-Chloro-1H-pyrrolo[3,2-c]pyridine C₇H₅ClN₂ 152.58 Low in water
tert-Butyl protected derivative C₁₃H₁₈N₂O₂ 234.29 High in organic solvents

Trends :

  • Chlorine substituents increase molecular weight and lipophilicity, reducing aqueous solubility .
  • tert-Butyl protection improves solubility in non-polar solvents, facilitating purification .

Commercial and Research Relevance

  • Availability : The tert-butyl-protected 2-methyl derivative is commercially available (Aaron Chemicals, $303–$1,223/g), indicating its demand as a building block .

Biological Activity

2-Methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a fused pyrrole and pyridine ring system, characterized by the molecular formula C9H10N2 and a molecular weight of approximately 134.18 g/mol. Research has indicated that it exhibits potent inhibitory effects against several cancer cell lines and acts as a modulator of critical biochemical pathways.

The primary mechanism of action for 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine involves its interaction with fibroblast growth factor receptors (FGFRs). The compound inhibits these receptors' activity, impacting various downstream signaling pathways including:

  • RAS–MEK–ERK
  • PLCγ
  • PI3K–Akt

These pathways are crucial for cell proliferation and survival, making FGFRs a relevant target in cancer therapy. Additionally, the compound has been shown to stabilize an inactive conformation of the mitotic kinase monopolar spindle 1 (MPS1), further inhibiting its activity in cancer cell lines at low micromolar concentrations .

Anticancer Properties

Research has demonstrated that 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine exhibits significant antiproliferative activity against various cancer cell lines. Notably:

  • Inhibition of Breast Cancer Cell Proliferation : The compound effectively inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis .
  • MPS1 Inhibition : It serves as a selective inhibitor of MPS1 with an IC50 value of approximately 0.025 μM in HCT116 human colon cancer cells .

Pharmacological Applications

The derivatives of this compound have shown potential in:

  • Organ Development and Angiogenesis : By modulating the FGF-FGFR axis, these derivatives can influence organ development and blood vessel formation .
  • Regenerative Medicine : The unique properties of these compounds suggest applications in wound healing and tissue regeneration .

Research Findings and Case Studies

Several studies have explored the biological activities and therapeutic potentials of 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine:

StudyFindings
Benchchem Study Demonstrated potent inhibitory effects on FGFRs and significant antiproliferative activity in breast cancer cells.
Structure-Based Design Identified orally bioavailable small-molecule inhibitors of MPS1 with favorable pharmacokinetic profiles.
Pharmacological Testing Showed broad-spectrum pharmacological activities across various targets, indicating potential for drug discovery.

Q & A

What are the predominant synthetic strategies for constructing the pyrrolo[3,2-c]pyridine core, and how do they compare in terms of efficiency and scalability?

Answer:
Two prominent methods include gold-catalyzed intramolecular hydroarylation and one-pot Curtius rearrangement/electrocyclization .

  • Gold catalysis (e.g., using Au(III) catalysts) enables cyclization of N-propargyl-pyrrole-2-carboxamides via 6-exo-dig or 7-endo-dig pathways, yielding pyrrolo[3,2-c]pyridines with substituent-dependent regioselectivity . Terminal alkynes favor bicyclic pyridinones (45–70% yields), while phenyl-substituted alkynes promote azepine formation.
  • One-pot synthesis via Curtius rearrangement of 3-(pyrrol-2-yl)acrylic acid derivatives under microwave irradiation achieves pyrrolo[3,2-c]pyridin-4-ones in 45% yield (conventional heating) or optimized yields with solvent tuning .
    Comparison: Gold catalysis offers better regiocontrol but requires specialized catalysts; one-pot methods are simpler but may need yield optimization.

How can reaction conditions be optimized in gold-catalyzed hydroarylation to minimize byproducts?

Answer: Key factors include:

  • Alkyne substituents: Terminal alkynes favor 6-exo-dig cyclization (pyrrolo[3,2-c]pyridines), while internal alkynes (e.g., phenyl-substituted) shift to 7-endo-dig pathways, forming azepines .
  • Solvent selection: Polar aprotic solvents (e.g., 1,4-dioxane) improve cyclization efficiency by stabilizing cationic intermediates .
  • Catalyst loading: AuCl₃ at 5 mol% in refluxing dioxane balances cost and yield (60–70%) .

What methodologies are used to establish structure-activity relationships (SAR) for pyrrolo[3,2-c]pyridine derivatives in anticancer research?

Answer:

  • Scaffold rigidification: Replacing cis-olefins in combretastatin analogs with the pyrrolo[3,2-c]pyridine core restricts rotational freedom, enhancing tubulin-binding affinity (e.g., IC₅₀ values < 100 nM in MCF-7 cells) .
  • Substituent variation: Methyl groups at the 2-position improve metabolic stability, while electron-withdrawing groups (e.g., nitro) at C-3 enhance antiproliferative activity .
  • In silico docking: Molecular dynamics simulations validate interactions with colchicine-binding sites, guiding rational design .

How do biological evaluation protocols differ for antipsychotic vs. anticancer applications of pyrrolo[3,2-c]pyridine derivatives?

Answer:

  • Antipsychotic screening:
    • In vivo assays: Apomorphine-induced climbing (dopamine D₂ antagonism) and Sidman avoidance tests .
    • In vitro receptor binding: 5-HT₁ₐ/5-HT₂ₐ affinity assays using radiolabeled ligands (e.g., [³H]ketanserin) .
  • Anticancer profiling:
    • Tubulin polymerization inhibition (spectrophotometric assays) .
    • Cell viability assays (MTT/WST-1) across melanoma (A375) and breast cancer (MDA-MB-231) lines .

How can researchers resolve contradictions in reported synthetic yields for pyrrolo[3,2-c]pyridinones?

Answer: Discrepancies often arise from:

  • Reaction scale: Microwave-assisted small-scale reactions (0.1 mmol) may report higher yields (60%) vs. bulk synthesis (45%) due to heat distribution .
  • Purification methods: Column chromatography (DCM/EtOAc) vs. recrystallization can alter isolated yields .
  • Solvent effects: Dichlorobenzene improves microwave absorption but may degrade acid-sensitive intermediates .

What are the advantages of microwave-assisted synthesis over conventional heating for pyrrolo[3,2-c]pyridine derivatives?

Answer:

  • Reduced reaction time: 30 minutes vs. 24 hours for Curtius rearrangement/electrocyclization .
  • Higher yields: 60% vs. 45% in conventional heating due to uniform thermal activation .
  • Byproduct suppression: Rapid heating minimizes decomposition of azide intermediates .

How do substituents at the 2- and 3-positions influence the biological activity of pyrrolo[3,2-c]pyridine derivatives?

Answer:

  • 2-Methyl groups: Enhance metabolic stability by shielding the core from cytochrome P450 oxidation .
  • 3-Nitro/amino groups: Nitro derivatives show potent antiproliferative activity (IC₅₀: 0.8 µM in A549 cells), while amino groups improve solubility for CNS-targeted antipsychotics .
  • Fused rings: Pyrrolo[3,2-c]quinoline derivatives (via Rh-catalyzed annulation) exhibit dual 5-HT/D₂ receptor modulation .

Which analytical techniques are critical for characterizing pyrrolo[3,2-c]pyridine intermediates?

Answer:

  • NMR spectroscopy: ¹H/¹³C NMR distinguishes regioisomers (e.g., C-5 vs. C-6 substitution) via coupling patterns .
  • HRMS: Confirms molecular formulas (e.g., [M+H]⁺ for C₈H₈N₂O: m/z 171.0123 ).
  • X-ray crystallography: Resolves tautomeric forms (e.g., lactam vs. lactim) in solid-state structures .

What strategies are employed to design pyrrolo[3,2-c]pyridine-based pharmacophores with dual biological activities?

Answer:

  • Hybrid scaffolds: Combining pyrrolo[3,2-c]pyridine with piperazine (e.g., 4-(1-piperazinyl) derivatives) merges 5-HT affinity and antipsychotic activity .
  • Prodrug approaches: Esterification of C-4 hydroxyl groups enhances blood-brain barrier penetration for CNS applications .

What recent advancements in catalytic cyclization methods expand access to pyrrolo[3,2-c]pyridine derivatives?

Answer:

  • Rhodium-catalyzed [3+2] annulation: Enal-azomethine ylides generate fused pyrrolo[3,2-c]quinolines in one step, leveraging thermal electrocyclization .
  • Photoredox catalysis: Visible-light-mediated C–H functionalization introduces diversely substituted derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine

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